2-(2-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid
Description
This compound features a thiazole ring substituted at the 4-position with an acetic acid group. The thiazole’s 2-position is linked via a thioether to a 2-oxoethyl moiety bearing a 3-acetamidophenylamino group. While direct biological data are unavailable in the provided evidence, structurally analogous compounds exhibit anticancer, enzyme inhibitory, or heterocyclic precursor roles .
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-9(19)16-10-3-2-4-11(5-10)17-13(20)8-24-15-18-12(7-23-15)6-14(21)22/h2-5,7H,6,8H2,1H3,(H,16,19)(H,17,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPPFRMSEOOLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid is a thiazole derivative with potential biological activities that merit detailed exploration. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 498.6 g/mol. Its structure features a thiazole ring linked to an acetamidophenyl group, which may contribute to its biological activity.
Research indicates that thiazole derivatives can interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the thiazole moiety in this compound suggests potential inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Anticancer Activity
Several studies have investigated the anticancer properties of thiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells. The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Jurkat | < 10 | Apoptosis induction |
| Compound B | A-431 | < 15 | Cell cycle arrest |
Antimicrobial Properties
Thiazole derivatives have also been noted for their antimicrobial activities. The compound's structure suggests potential interactions with bacterial enzymes or cell membranes, leading to bactericidal effects. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Thiazole compounds have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro. This suggests that the compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory conditions.
Case Studies
- In Vivo Efficacy : A study conducted on mice demonstrated that administration of the compound significantly reduced tumor growth compared to a control group. The mechanism was attributed to enhanced apoptosis in tumor cells.
- Cell Culture Studies : In vitro assays using human cancer cell lines revealed that the compound effectively inhibited cell proliferation at low micromolar concentrations, indicating its potential as a lead compound for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Analysis
The table below compares key structural features of the target compound with analogs from the evidence:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl substituent in and enhances lipophilicity and metabolic stability but may reduce solubility. In contrast, the target compound’s acetamidophenyl group balances moderate hydrophilicity (via the amide) with aromaticity.
- Steric Effects : The Boc group in adds steric bulk, which may hinder intermolecular interactions but serves as a protective strategy in synthesis.
Physicochemical Properties
- Solubility : The acetamide and acetic acid groups in the target compound likely improve aqueous solubility compared to CF₃-substituted analogs (e.g., ). Thiophene derivatives () may exhibit intermediate solubility due to sulfur’s polarizability.
- pKa: Predicted pKa values for similar compounds range from 7.14±0.70 (e.g., ), suggesting ionization at physiological pH, which affects bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
